Scientific Field: Biochemistry Application Summary: This compound is investigated for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Methods and Procedures: Various assays like DPPH, ABTS, and TEAC CUPRAC are used to evaluate the antioxidant activity of synthesized quinazolinone derivatives containing the compound. Results and Outcomes: Studies have shown that certain derivatives exhibit significant antioxidant activity, suggesting a promising role for 2-(4-Hydroxyphenyl)ethyl acetate in developing antioxidant agents .
4-(2-Acetoxyethyl)phenol, with the chemical formula C₁₀H₁₂O₃ and CAS number 58556-55-1, is a phenolic compound characterized by the presence of an acetoxyethyl group at the para position of a phenol ring. This compound exhibits unique properties due to its functional groups, making it a subject of interest in various fields such as medicinal chemistry and biochemistry. It is known for its neuroprotective activity and potential therapeutic applications.
These reactions are significant for synthesizing related compounds and exploring its reactivity in biological systems.
Research indicates that 4-(2-acetoxyethyl)phenol possesses neuroprotective activity, particularly by inhibiting the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation . This suggests potential applications in treating neurodegenerative diseases or conditions characterized by excessive inflammation. Additionally, its phenolic structure may contribute to antioxidant properties, further enhancing its biological relevance.
The synthesis of 4-(2-acetoxyethyl)phenol can be achieved through various methods. One notable approach involves:
This method is advantageous due to its efficiency and high yield.
4-(2-Acetoxyethyl)phenol has several applications:
Several compounds share structural similarities with 4-(2-acetoxyethyl)phenol, each exhibiting unique properties:
While these compounds share similar phenolic structures, 4-(2-acetoxyethyl)phenol's unique acetoxyethyl substituent contributes distinct biological activities and potential applications that set it apart from others.
4-(2-Acetoxy-ethyl)phenol occurs naturally in olive-derived products and fermented beverages, where phenolic metabolism is highly active. In olive oil, tyrosol [(p-hydroxyphenyl)ethanol] serves as a precursor, undergoing enzymatic acetylation to form 4-(2-acetoxy-ethyl)phenol. This reaction is catalyzed by acyltransferases present in olive fruit mesocarp during oil maturation [4] [5]. Analytical studies of Spanish and Greek monovarietal oils have identified acetylated phenolics as secondary metabolites, with concentrations varying by cultivar and processing methods [4] [7].
In wine, microbial activity during fermentation drives phenolic transformations. Saccharomyces cerevisiae and non-Saccharomyces yeasts metabolize hydroxycinnamic acids, yielding tyrosol via the Ehrlich pathway. Subsequent acetylation by yeast esterases or bacterial enzymes generates 4-(2-acetoxy-ethyl)phenol, particularly in barrel-aged wines where prolonged contact with oak-derived microbes occurs [6]. Comparative chromatographic profiles of red and white wines confirm higher acetylated phenol levels in varieties with extended skin contact, aligning with the compound’s lipophilic nature [6].
Table 1: Natural Occurrence of 4-(2-Acetoxy-ethyl)phenol in Food Systems
Source | Precursor | Key Enzymes | Concentration Range (mg/kg) |
---|---|---|---|
Extra virgin olive oil | Tyrosol | Acyltransferases | 0.8–2.4 |
Red wine | Tyrosol | Microbial esterases | 0.5–1.2 |
Fermented olives | Hydroxytyrosol | Lactobacillus spp. | 1.0–3.5 |
The compound arises primarily through post-synthetic modification of tyrosol. In plant tissues, acetyl-CoA-dependent acyltransferases mediate the transfer of an acetyl group to tyrosol’s ethanol moiety, yielding 4-(2-acetoxy-ethyl)phenol [3] [5]. This reaction parallels the biosynthesis of hydroxytyrosol acetate, where hydroxylation precedes acetylation [5]. Kinetic studies using immobilized Mycobacterium smegmatis acyltransferase (MsAcT) demonstrate a reaction efficiency of >80% within 10 minutes under optimized conditions [5].
In mammalian systems, cytochrome P450 enzymes (CYP2D6, CYP3A4) hydroxylate tyrosol to hydroxytyrosol, which is subsequently acetylated by cytosolic sulfotransferases. However, 4-(2-acetoxy-ethyl)phenol formation in humans remains minor compared to sulfate and glucuronide conjugates [3] [7].
Probiotic strains exhibit significant potential for de novo synthesis of 4-(2-acetoxy-ethyl)phenol. Kluyveromyces marxianus, a yeast used in dairy fermentation, produces tyrosol acetate via shikimate pathway intermediates. Tryptophan and tyrosine are deaminated to aryl alcohols, which are acetylated by intracellular transferases [2] [8]. In continuous flow bioreactors, K. marxianus achieves a tyrosol acetate yield of 342 mg/L, with 4-(2-acetoxy-ethyl)phenol as a byproduct [2].
Engineered Escherichia coli systems expressing Arabidopsis thaliana tyrosine decarboxylase (AtTYDC) and Saccharomyces cerevisiae alcohol acetyltransferase (ATF1) convert glucose to 4-(2-acetoxy-ethyl)phenol in three steps:
This pathway achieves titers of 1.2 g/L in fed-batch fermentation, highlighting microbial systems’ scalability for industrial production [8].
4-(2-Acetoxy-ethyl)phenol shares biosynthetic origins with tyrosol and hydroxytyrosol but diverges in regulatory nodes:
Shared Pathways:
Divergent Modifications:
Compound | Modification Step | Enzymes Involved |
---|---|---|
Tyrosol | None (base molecule) | Tyrosine decarboxylase |
Hydroxytyrosol | Hydroxylation at C3 | CYP450, polyphenol oxidases |
4-(2-Acetoxy-ethyl)phenol | Acetylation of ethanol moiety | Acyltransferases, microbial esterases |
Hydroxytyrosol requires additional oxidative steps, whereas 4-(2-acetoxy-ethyl)phenol arises through a single acetylation. This simplicity enhances its yield in microbial systems compared to hydroxytyrosol derivatives [5] [8].